Welcome to the BenchChem Online Store!
molecular formula C12H18O2 B3263770 Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 37981-18-3

Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B3263770
M. Wt: 194.27 g/mol
InChI Key: RFIHUFUZAHTZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07786231B2

Procedure details

DCPD (dicyclopentadiene, Aldrich, 180 mL, 1.34 mol), butylacrylate (Junsei, 500 mL, 3.49 mol) and hydroquinone (2.7 g, 0.025 mol) were charged into a 2 L high-pressure autoclave, and the temperature was raised to 190° C. The resulting mixture was reacted for 5 hours with stirring at 300 rpm. After the reaction was completed, the reaction mixture was cooled and transferred to a distilling apparatus. The reaction mixture was distilled under a reduced pressure (1 torr) using a vacuum pump to yield the title compound at 80° C. (yield: 78%, exo/endo=55/45).
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:5]2[C@@H:6]3C=C[C@H]([CH:4]2C=[CH:2]1)C3.[CH2:11]([O:15][C:16](=[O:19])[CH:17]=[CH2:18])[CH2:12][CH2:13][CH3:14].C1(C=CC(O)=CC=1)O>>[CH2:11]([O:15][C:16]([CH:17]1[CH2:4][CH:5]2[CH2:6][CH:18]1[CH:2]=[CH:1]2)=[O:19])[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
180 mL
Type
reactant
Smiles
C1C=CC2C1[C@H]3C[C@@H]2C=C3
Name
Quantity
500 mL
Type
reactant
Smiles
C(CCC)OC(C=C)=O
Name
Quantity
2.7 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
with stirring at 300 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was reacted for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled under a reduced pressure (1 torr)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(=O)C1C2C=CC(C1)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.